molecular formula C18H19N3O3 B8302807 (2-Amino-3-nitro-5-pyridin-3-yl-phenyl)-cyclohexyl-methanone

(2-Amino-3-nitro-5-pyridin-3-yl-phenyl)-cyclohexyl-methanone

Cat. No. B8302807
M. Wt: 325.4 g/mol
InChI Key: FBNQKIJRPBYDTA-UHFFFAOYSA-N
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Patent
US07727992B2

Procedure details

To a solution of (2-amino-5-bromo-3-nitro-phenyl)-cyclohexyl-methanone (600 mg, 1.83 mmol) in DME (25 mL) was added, successively, pyridine-3-boronic acid 1,3-propanediol cyclic ester (388 mg, 2.38 mmol), (tetrakistriphenylphosphine) palladium(0) (212 mg, 0.18 mmol), and 1N NaHCO3 (3.7 mL, 3.7 mmol). The resulting mixture was stared at 90° C. for 90 minutes then cooled to room temperature. The reaction mixture was diluted with EtOAc (100 mL), washed with water (50 mL), brine (50 mL), dried (MgSO4), filtered and the filtrate concentrated in vacuo. The resulting residue was purified by flash chromatography (SiO2, hexanes to 3:1 hexanes:EtOAc) to afford 527 mg (89%) of the title compound as a pale orange solid: 1H NMR (CDCl3, 500 MHz) δ 8.92 (d, 1H), 8.69 (d, 1H), 8.66 (d, 1H), 8.31 (d, 1H), 8.20 (d, 1H), 7.71 (dd, 1H), 3.36 (m, 1H), 1.88 (m, 3H), 1.77 (m, 1H), 1.40-1.61 (m, 3H), 1.24-1.32 (m, 2H), 0.89 (m, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
388 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(tetrakistriphenylphosphine) palladium(0)
Quantity
212 mg
Type
reactant
Reaction Step Three
Quantity
3.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5](Br)=[CH:4][C:3]=1[C:12]([CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:13].B1([C:26]2[CH:31]=[CH:30][CH:29]=[N:28][CH:27]=2)OCCCO1.C([O-])(O)=O.[Na+]>COCCOC.CCOC(C)=O>[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([C:26]2[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=2)=[CH:4][C:3]=1[C:12]([CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)C1CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
388 mg
Type
reactant
Smiles
B1(OCCCO1)C2=CN=CC=C2
Step Three
Name
(tetrakistriphenylphosphine) palladium(0)
Quantity
212 mg
Type
reactant
Smiles
Step Four
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (SiO2, hexanes to 3:1 hexanes:EtOAc)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1[N+](=O)[O-])C=1C=NC=CC1)C(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 527 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.